

PFTeDA analytical standard 96% purity specifications

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Compound Focus: Perfluorotetradecanoic acid

CAS No.: 376-06-7

Cat. No.: S773466

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PFTeDA Overview & Analytical Significance

Perfluorotetradecanoic acid (PFTeDA), with the CAS number 376-06-7, is a perfluorinated carboxylic acid (PFCA) with the chemical formula $C_{14}HF_{27}O_2$ [1]. It is part of the larger group of Per- and Polyfluoroalkyl Substances (PFAS), often called "forever chemicals" due to their environmental persistence and bioaccumulation potential [2] [3].

Its primary use in the laboratory is as a **high-purity reference material** to ensure accurate residue analysis in food, environmental, and biological samples [1]. Monitoring PFTeDA levels is critical for toxicological studies and for ensuring compliance with environmental and public health regulations [1].

Method Performance & Validation Data

The tables below summarize key performance metrics for analytical methods capable of detecting PFTeDA, as validated in recent scientific literature. These parameters are crucial for assessing the suitability of a method for your research.

Table 1: Overall Method Performance for PFAS Panels Including PFTeDA

Parameter	UHPLC-MS/MS Method with DBS [2]	LC-MS/MS Method with Serum & CIPS [4]
Matrices Validated	Dried Blood Spots (DBS), Whole Blood	Serum
Linear Range	2 - 100 ng/mL	0.5 - 20 ng/mL (for most analytes)
Limit of Detection (LOD)	0.4 - 1.0 ng/mL (for various PFAS)	0.01 - 25 pg/mL (for 31 PFASs)
Limit of Quantification (LOQ)	Not specified	0.03 - 83 pg/mL (for 31 PFASs)
Intra-/Inter-day Precision (RSD)	≤ 20%	≤ 22.8%
Accuracy (Recovery)	≥ 80%	60.5% - 129.6%
PFTeDA Included	Yes, in analyte panel	Yes, in 31-PFAS panel

Table 2: Optimized Instrumental Parameters for PFTeDA Analysis

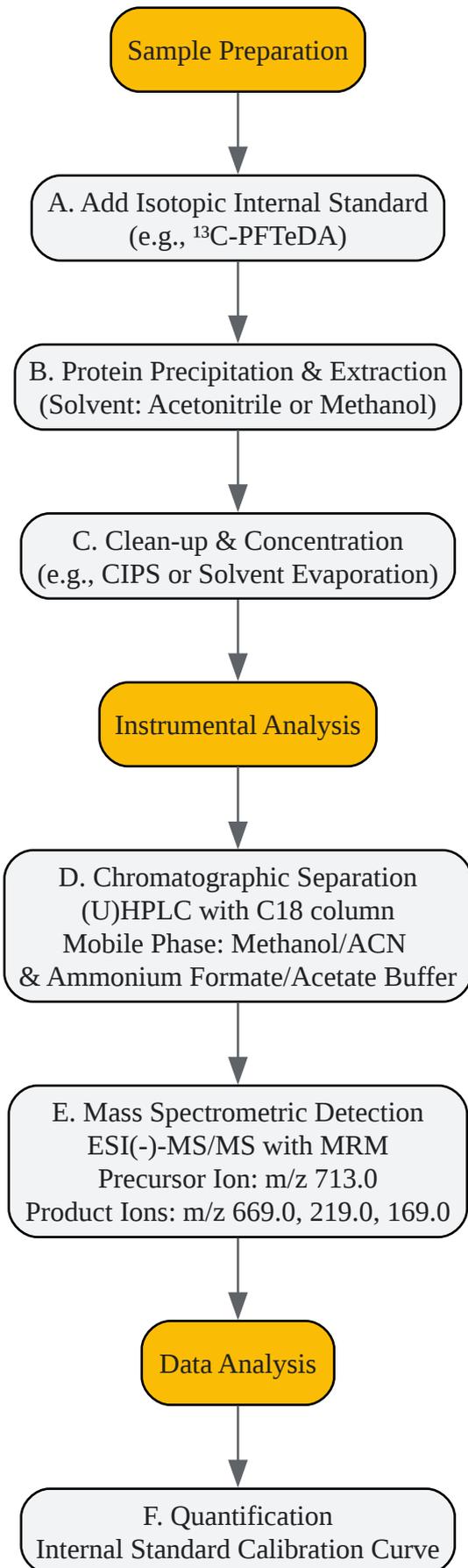
The following MRM transitions and parameters can be used for method development. Note that these are illustrative and may require optimization for your specific instrument.

Parameter	Details
Ionization Mode	Electrospray Ionization (ESI), Negative mode [4]
Chromatography	Reverse-phase UHPLC/HPLC [4] [2]
Suggested MRM Transition	Precursor Ion → Product Ion (Collision Energy)
	713.0 → 669.0* (10 eV) [4]
	713.0 → 219.0 (16 eV) [4]

Parameter	Details
	713.0 → 169.0 (17 eV) [4]
Internal Standard	Isotopically labeled standards (e.g., (¹³ C)-PFTeDA) are recommended for quantification [2].

Detailed Experimental Protocols

Here is a detailed workflow for quantifying PFTeDA in biological samples, synthesizing the most current and effective techniques from the search results.



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Protocol 1: Serum/Plasma Analysis using Cold-Induced Phase Separation (CIPS) [4]

This protocol highlights a modern, efficient sample preparation technique.

- **Internal Standard Addition:** Pipette 100 μL of serum sample into a microcentrifuge tube. Add a known concentration of isotopic internal standard (e.g., (^{13}C)-PFTeDA).
- **Protein Precipitation & Extraction:** Add 300 μL of ice-cold acetonitrile to the sample. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and analyte extraction.
- **Cold-Induced Phase Separation (CIPS):**
 - Add an appropriate volume of ultra-pure water to the mixture to achieve a final water:acetonitrile ratio of approximately 65:35 (v/v).
 - Vortex to mix.
 - Place the tube in a freezer at $-20\text{ }^{\circ}\text{C}$ for 1 hour to induce phase separation.
- **Sample Collection:** After freezing, a distinct upper layer of acetonitrile will form. Centrifuge the tube briefly at high speed (e.g., 10,000 rpm for 5 minutes) if necessary. Collect the upper acetonitrile layer, which contains the purified and concentrated PFASs.
- **Analysis:** Inject an aliquot directly into the LC-MS/MS system.

Protocol 2: Dried Blood Spot (DBS) Analysis [2]

This protocol offers a minimally invasive microsampling approach.

- **Sample Collection:** Collect a precise volume of whole blood (e.g., 10 μL) using a volumetric microsampling device (e.g., CapitainerB) onto a DBS card.
- **Drying:** Air-dry the DBS card for at least 3 hours at room temperature.
- **Extraction:** Punch out the entire blood spot and transfer it to a tube. Add 1 mL of methanol containing isotopic internal standards.
- **Sonication:** Sonicate the sample for 20-30 minutes to ensure complete extraction of analytes from the paper matrix.
- **Centrifugation:** Centrifuge the sample to separate the supernatant from the paper pulp and other particulates.
- **Concentration:** Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

- **Reconstitution:** Reconstitute the dry residue with 100 μ L of initial mobile phase solution, vortex, and inject into the UHPLC-MS/MS system.

Protocol 3: Instrumental Analysis (UHPLC-MS/MS) [4] [2]

This is a generalized method for the final separation and detection.

- **Chromatography:**
 - **Column:** Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - **Mobile Phase A:** 2-5 mM Ammonium formate or acetate in water.
 - **Mobile Phase B:** Methanol or Acetonitrile.
 - **Gradient:** Start at 20% B, increase to 95% B over 10-15 minutes, hold, then re-equilibrate.
 - **Flow Rate:** 0.3 - 0.4 mL/min.
 - **Column Temperature:** 40 $^{\circ}$ C.
- **Mass Spectrometry:**
 - **Ion Source:** Electrospray Ionization (ESI) in negative mode.
 - **Source Conditions:** Optimize for capillary voltage, desolvation temperature, and gas flows.
 - **Data Acquisition:** Multiple Reaction Monitoring (MRM).
 - **PFTeDA Transitions:** Monitor the transition from precursor ion m/z 713.0 to the quantifier product ion m/z 669.0 and qualifier ions m/z 219.0 and 169.0.

Critical Considerations for Research

- **Contamination Control:** PFAS are ubiquitous in the environment. Avoid using PTFE-containing materials (e.g., Teflon) in sample handling. Use polypropylene labware and ensure solvents are LC-MS grade.
- **Matrix Effects:** Ion enhancement or suppression can significantly impact results, especially in complex matrices like blood [2]. The use of isotopic internal standards is **essential** to correct for these effects and ensure quantitative accuracy.
- **Method Blanks:** Include procedure blanks (using pure water instead of sample) in every batch to monitor for background contamination.
- **Regulatory Context:** While this protocol focuses on analysis, be aware that PFAS like PFTeDA are under regulatory scrutiny. The EPA has set stringent Maximum Contaminant Levels (MCLs) for several PFAS in drinking water (e.g., 4.0 ppt for PFOA and PFOS) [3], highlighting the need for highly sensitive methods.

Availability of PFTeDA Standards

One source was identified offering PFTeDA as a high-purity reference material, listed with the CAS number 376-06-7 [1]. However, the specific purity grade (96%) you inquired about was not explicitly confirmed in the search results. You would need to contact suppliers directly to request a certificate of analysis (CoA) confirming the 96% purity specification for your lot.

Key Takeaways

- **PFTeDA is analyzed** using highly sensitive LC-MS/MS methods following efficient sample preparation techniques like CIPS or DBS extraction [4] [2].
- **Method validation is critical**, focusing on linearity, sensitivity (LOD/LOQ), and precision to ensure reliable quantification in complex matrices [4] [2].
- **Confirm purity specifications** directly with standards manufacturers, as search results indicate availability but do not explicitly confirm the 96% purity grade.

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References

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